molecular formula C14H15F3N6 B2998161 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097926-77-5

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No. B2998161
CAS RN: 2097926-77-5
M. Wt: 324.311
InChI Key: FVNWQTPUGORTET-UHFFFAOYSA-N
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Description

“4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a compound that contains linked pyridinium–piperazine heterocycles . It’s part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .


Synthesis Analysis

The compound is synthesized as part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives . The structures of these compounds were elucidated using spectroscopic methods .


Molecular Structure Analysis

In the crystal structure of the compound, the piperazine ring adopts a chair conformation . The structures of these compounds were also predicted using Molinspiration and MolSoft programs .


Chemical Reactions Analysis

The compound is part of a series that was screened for their monoamine oxidase A and B inhibitory activity . Some of the compounds exhibited selective MAO-A inhibitory activity .


Physical And Chemical Properties Analysis

The compound is part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives . Some physicochemical properties of these new compounds were predicted using Molinspiration and MolSoft programs .

Scientific Research Applications

Synthesis and Pharmacological Properties

Research has focused on synthesizing derivatives of pyrimidine and investigating their pharmacological profiles, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Notably, certain compounds within this chemical series have been highlighted for their potent antiemetic activity, prompting further clinical investigations (Mattioda et al., 1975).

Biocidal Agents

Isomeric structures of pyrimido[2,1-c][1,2,4]triazines have been synthesized and evaluated for their antimicrobial properties, with certain compounds demonstrating significant biocidal effects (El‐mahdy & Abdel-Rahman, 2011).

DNA Interactions

Unfused aromatic systems with terminal piperazino substituents have been synthesized to study their interactions with DNA, aiming to enhance the anticancer activity of other drugs. These studies have provided insights into the structural requirements for effective DNA interactions (Wilson et al., 1990).

Receptor Antagonism

A series of piperazin-1-yl substituted unfused heterobiaryls has been synthesized for investigating the structural features affecting the binding affinity to 5-HT7 receptors. This research aimed at elucidating the role of various substituents in enhancing receptor binding affinity (Strekowski et al., 2016).

Future Directions

The compound is part of a series that was screened for their monoamine oxidase A and B inhibitory activity . This suggests potential future directions in the development of new class of antidepressant agents that are more effective, safe and with a more advantageous benefit–risk balance .

properties

IUPAC Name

4-methyl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6/c1-10-2-3-18-13(21-10)23-6-4-22(5-7-23)12-8-11(14(15,16)17)19-9-20-12/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNWQTPUGORTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

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